N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-(4-Methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a methoxypiperidine substituent on the phenyl ring. The compound’s core structure—a biphenyl carboxamide scaffold—is shared with several pharmacologically active molecules, making it a valuable candidate for comparative studies .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-15-17-27(18-16-24)23-13-11-22(12-14-23)26-25(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14,24H,15-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCIOVBGIJCBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).
Mode of Action
This compound acts as a potent and selective inhibitor of ALK. It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity. This inhibition disrupts the signaling pathways mediated by ALK, leading to the cessation of cell proliferation and induction of cell death.
Biochemical Pathways
The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, the compound disrupts these pathways, leading to the inhibition of tumor growth.
Result of Action
The inhibition of ALK by N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide results in the suppression of tumor growth. In preclinical models, this compound has demonstrated potent antitumor activity. It has been shown to effectively inhibit the growth of ALK-positive tumor cells, leading to cell death.
Biological Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a methoxy group, a piperidine ring, and a biphenyl carboxamide moiety, suggest significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 4-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
- Molecular Formula : C26H28N2O3
- CAS Number : 1448030-25-8
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and potential receptor binding |
| Piperidine Ring | Contributes to pharmacological properties |
| Biphenyl Carboxamide Moiety | Provides structural stability and versatility |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and piperidine groups facilitate binding to these targets, leading to modulation of their activity.
Potential Targets
- Receptors : The compound may act on various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzymes : It could inhibit specific enzymes involved in disease pathways, such as those related to cancer or neurodegenerative diseases.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Here are some relevant findings:
Case Studies
- Anticancer Activity : A study demonstrated that related biphenyl carboxamide derivatives showed significant cytotoxic effects against various cancer cell lines. These compounds inhibited cell proliferation through apoptosis induction.
- Neuroprotective Effects : Compounds with piperidine rings have been shown to enhance cognitive function in animal models by modulating neurotransmitter systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Comparison with Similar Compounds
Key SAR Observations :
- Hydrophobic Substituents (e.g., cyclooctyl, decahydronaphthalenyl) improve membrane permeability but may reduce aqueous solubility.
- Basic Moieties (e.g., piperazine, piperidine) enhance solubility and receptor binding in protonated environments.
- Methoxy Groups balance lipophilicity and solubility, as seen in the target compound and 4'-methoxy analogs .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide and its analogs?
The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example:
- Step 1 : React 4-(4-methoxypiperidin-1-yl)aniline with [1,1'-biphenyl]-4-carbonyl chloride under basic conditions (e.g., triethylamine).
- Step 2 : Purify via automated flash chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the carboxamide. Yields range from 50–84% depending on steric and electronic effects of substituents .
- Optimization : Adjust reaction stoichiometry (1.2:1 amine:carbonyl chloride) and use inert atmospheres to minimize side reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., methoxypiperidinyl proton signals at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for : 386.1994; observed: 386.20) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine ring conformation) using SHELX programs for refinement .
Q. What safety protocols are recommended for handling this compound?
While structurally similar biphenyl amines (e.g., N-(4-heteropolycyclic phenyl)-[1,1'-biphenyl]-4-amine) are classified as non-toxic, standard precautions apply:
- Use fume hoods and PPE (gloves, lab coats) during synthesis.
- Store in airtight containers at –20°C to prevent degradation.
- Screen for acute toxicity in preliminary in vitro assays (e.g., HepG2 cell viability) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?
- Substituent Modification : Replace the methoxypiperidinyl group with bulkier (e.g., decahydronaphthalenyl) or polar (e.g., hydroxylated) groups to probe steric and electronic effects on target binding .
- Pharmacophore Mapping : Use crystallographic data (e.g., piperidine ring orientation in D3 receptor antagonists) to align key hydrogen-bond donors/acceptors .
- In Silico Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes against 5-HT or TRP channels, guided by analogs like GR127935 .
Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across assays) be resolved?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO for GPCR studies) and buffer conditions (pH, ion concentration).
- Metabolic Stability Testing : Assess compound half-life in liver microsomes to rule out rapid degradation artifacts .
- Orthogonal Binding Assays : Compare radioligand displacement (e.g., -spiperone for D3 receptors) with functional cAMP assays .
Q. What strategies improve synthetic yields for structurally complex analogs?
- Purification : Use triple recrystallization (e.g., ethanol/water) for high-purity solids (>98%) or preparative HPLC for polar byproducts .
- Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for biphenyl scaffold diversification, optimizing catalyst loading (5 mol% Pd(PPh)) .
- Scale-Up : Replace batch reactors with flow chemistry systems to enhance reproducibility and reduce reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
